molecular formula C23H36N2O4 B8135464 Eliglustat-d15

Eliglustat-d15

Katalognummer: B8135464
Molekulargewicht: 419.6 g/mol
InChI-Schlüssel: FJZZPCZKBUKGGU-PTVBPQIQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eliglustat-d15 is a useful research compound. Its molecular formula is C23H36N2O4 and its molecular weight is 419.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

Eliglustat functions by inhibiting the enzyme glucosylceramide synthase, which is crucial in the biosynthesis of glucosylceramide. By doing so, it reduces the production of this substrate, which accumulates in patients with Gaucher disease. The pharmacokinetics of eliglustat are significantly influenced by the CYP2D6 metabolic pathway, with variations in this enzyme affecting drug metabolism and efficacy .

Key Pharmacokinetic Insights

  • Metabolism : Primarily metabolized by cytochrome P450 2D6.
  • Drug Interactions : Variants in CYP2D6 can lead to altered drug interactions and necessitate dosage adjustments .

Long-term Outcomes

A series of clinical trials have demonstrated the long-term efficacy of eliglustat in managing Gaucher disease type 1:

  • Phase 2 and Phase 3 Trials : These trials showed significant improvements in hematologic parameters and visceral organ volumes over extended periods.
    • Spleen Volume Reduction : After 8 years of treatment, mean spleen volume decreased by 69% .
    • Hematologic Improvements : Hemoglobin concentration increased by an average of 2.2 g/dL, and platelet counts improved by 113% .
  • Real-World Effectiveness : Data from the International Collaborative Gaucher Group Registry indicate that after two years of eliglustat therapy:
    • Mean hemoglobin concentration increased from 12.4 to 13.4 g/dL.
    • Spleen volume decreased by 53% .

Summary of Clinical Findings

Study DurationSpleen Volume ReductionHemoglobin IncreasePlatelet Count Increase
9 monthsSignificant reductionSignificant increaseSignificant increase
18 monthsContinued improvementContinued increaseContinued increase
4.5 years66% reductionNot specifiedNot specified
8 years69% reduction+2.2 g/dL+113%

Case Study Insights

  • Treatment-Naïve Patients : In a cohort of treatment-naïve patients over an 18-month period, significant reductions in spleen and liver volumes were observed alongside increased hemoglobin levels and platelet counts .
  • Switch Patients : Patients switching from enzyme replacement therapy to eliglustat maintained stable hematologic parameters while experiencing improvements in quality of life indicators .

Notable Observations

  • Safety Profile : The compound has been well-tolerated across all studies, with the majority of adverse events being mild or moderate .
  • Biomarker Improvements : Significant reductions were noted in biomarkers associated with Gaucher disease, such as glucosylsphingosine and chitotriosidase levels, indicating effective substrate reduction therapy .

Eigenschaften

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuterio-N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O4/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26)/t19-,23-/m1/s1/i1D3,2D2,3D2,4D2,5D2,6D2,9D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZZPCZKBUKGGU-PTVBPQIQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.